molecular formula C11H19NO2S B2474977 N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide CAS No. 2305491-78-3

N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide

Cat. No. B2474977
CAS RN: 2305491-78-3
M. Wt: 229.34
InChI Key: CKCVUCBTRVNPQT-UHFFFAOYSA-N
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Description

N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as thioacetaldehyde enol ether, and its chemical formula is C7H11NOS. In

Mechanism of Action

The mechanism of action of N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide is not well understood. However, it is believed to act as a nucleophile in reactions with electrophiles. It may also act as a Michael acceptor in reactions with nucleophiles.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide in lab experiments is its versatility. It can be used in a variety of reactions and can be easily synthesized. However, one limitation is that it may not be suitable for all types of reactions. Additionally, it may be difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide. One direction is the development of new synthetic methods using this compound. Another direction is the study of its mechanism of action and its potential applications in medicinal chemistry. Additionally, further research could be done on the effects of this compound on the environment and on human health.

Synthesis Methods

The synthesis of N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide involves the reaction between 4-ethylsulfanyl-2-butanone and thioacetaldehyde. This reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product of this reaction is N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide has been used in scientific research for various applications. It has been used as a reagent in the synthesis of other compounds, such as β-lactams and pyrazoles. It has also been used as a starting material for the synthesis of imidazole derivatives, which have potential applications in medicinal chemistry. Additionally, this compound has been used in the development of new synthetic methods and in the study of reaction mechanisms.

properties

IUPAC Name

N-[(4-ethylsulfanyloxan-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-3-10(13)12-9-11(15-4-2)5-7-14-8-6-11/h3H,1,4-9H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVUCBTRVNPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(CCOCC1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide

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